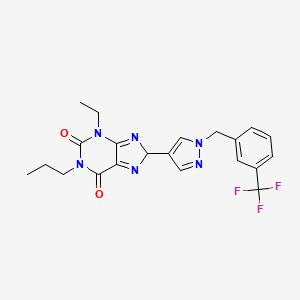

3-Ethyl-1-propyl-8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-YL)-1H-purine-2,6(3H,8H)-dione

Descripción general

Descripción

3-Ethyl-1-propyl-8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-YL)-1H-purine-2,6(3H,8H)-dione is a synthetic organic compound that belongs to the class of purine derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-propyl-8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-YL)-1H-purine-2,6(3H,8H)-dione typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

- Alkylation of a purine derivative to introduce the ethyl and propyl groups.

- Formation of the pyrazole ring through cyclization reactions.

- Introduction of the trifluoromethylbenzyl group via nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

3-Ethyl-1-propyl-8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-YL)-1H-purine-2,6(3H,8H)-dione can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Aplicaciones Científicas De Investigación

Cardiovascular Research

GS-6201 has been identified as a potent and selective antagonist of the A2B adenosine receptor. Research indicates that this compound may play a significant role in cardiac and vascular remodeling. Studies have shown that selective blockade of the A2B receptor can attenuate cardiac remodeling after acute myocardial infarction in mouse models, suggesting its potential for therapeutic use in heart disease management .

Cancer Therapy

The modulation of adenosine signaling pathways is critical in cancer biology. The A2B receptor is known to promote tumor growth and metastasis through its pro-inflammatory effects. By inhibiting this receptor, GS-6201 could potentially reduce tumor progression and enhance the efficacy of existing cancer therapies. Preliminary studies are exploring its role in various cancer types, including lung and breast cancer .

Neurological Studies

Adenosine receptors are implicated in numerous neurological disorders. Research has suggested that GS-6201 may influence neuroinflammatory processes and could be beneficial in conditions such as multiple sclerosis and Alzheimer’s disease. The compound's ability to modulate inflammatory responses in the central nervous system positions it as a candidate for further investigation in neurodegenerative disease treatment .

Data Tables

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Cardiovascular Research | A2B receptor antagonism | Reduces cardiac remodeling post-myocardial infarction |

| Cancer Therapy | Inhibits tumor-promoting adenosine signaling | May enhance anti-tumor effects of chemotherapy |

| Neurological Studies | Modulates neuroinflammation | Potential treatment for neurodegenerative diseases |

Case Study 1: Cardiac Remodeling

In a study published in The Journal of Pharmacology and Experimental Therapeutics, researchers demonstrated that GS-6201 significantly improved cardiac function and reduced fibrosis in mice subjected to myocardial infarction. This highlights its potential application in clinical settings for heart failure management .

Case Study 2: Tumor Growth Inhibition

A recent investigation into the effects of GS-6201 on breast cancer cell lines showed that treatment with the compound led to decreased cell proliferation and increased apoptosis rates. These findings suggest that targeting the A2B receptor may be a viable strategy for enhancing cancer therapies .

Case Study 3: Neuroinflammation Modulation

Research published in Journal of Nanobiotechnology indicated that GS-6201 could mitigate lung fibrosis induced by multi-walled carbon nanotubes in mice. This underscores its potential utility in addressing inflammatory responses associated with environmental toxins and other neurotoxic agents .

Mecanismo De Acción

The mechanism of action of 3-Ethyl-1-propyl-8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-YL)-1H-purine-2,6(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Caffeine: A well-known purine derivative with stimulant effects.

Theophylline: Another purine derivative used in the treatment of respiratory diseases.

Adenosine: A naturally occurring purine nucleoside with various physiological roles.

Uniqueness

3-Ethyl-1-propyl-8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-YL)-1H-purine-2,6(3H,8H)-dione is unique due to the presence of the trifluoromethylbenzyl and pyrazole groups, which may confer distinct biological activities and chemical properties compared to other purine derivatives.

Actividad Biológica

3-Ethyl-1-propyl-8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-YL)-1H-purine-2,6(3H,8H)-dione, with the CAS number 752222-83-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C21H21F3N6O2

- Molecular Weight : 446.43 g/mol

- IUPAC Name : 3-Ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-4-yl]-7H-purine-2,6-dione

The compound features a purine core substituted with an ethyl and propyl group, along with a pyrazole moiety that enhances its biological activity. The trifluoromethyl group is noteworthy for its influence on the compound's lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings from various studies regarding its cytotoxic effects:

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases such as Aurora-A kinase, which is crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .

- Induction of Apoptosis : In various studies, the compound has demonstrated the ability to induce programmed cell death in cancer cells through mitochondrial pathways .

- Autophagy Modulation : Some derivatives have shown the capacity to induce autophagy in cancer cells, providing a dual mechanism of action where both autophagic and apoptotic pathways are activated .

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in preclinical models:

- MCF7 Breast Cancer Model : In vitro studies indicated that the compound significantly inhibited MCF7 cell growth with an IC50 value of 3.79 µM, suggesting potent anti-breast cancer activity .

- A549 Lung Cancer Model : Another study reported that this compound induced autophagy in A549 lung cancer cells without triggering apoptosis at lower concentrations, indicating a unique mechanism that could be exploited for therapeutic purposes .

Propiedades

IUPAC Name |

3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-8H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N6O2/c1-3-8-30-19(31)16-18(29(4-2)20(30)32)27-17(26-16)14-10-25-28(12-14)11-13-6-5-7-15(9-13)21(22,23)24/h5-7,9-10,12,17H,3-4,8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGFWZYVYUXIMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=NC(N=C2N(C1=O)CC)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.